N-(2,4-difluorophenyl)-2-nitrobenzamide chemical structure and properties
N-(2,4-difluorophenyl)-2-nitrobenzamide chemical structure and properties
This guide serves as an in-depth technical profile for N-(2,4-difluorophenyl)-2-nitrobenzamide , a critical fluorinated building block in medicinal chemistry.
While often overshadowed by final drug candidates, this specific intermediate represents a "privileged scaffold" precursor. Its primary utility lies in its reduction to 2-amino-N-(2,4-difluorophenyl)benzamide (CAS 724736-83-8) , a gateway molecule for synthesizing Quinazolinone and Benzimidazole derivatives—heterocycles ubiquitous in kinase inhibitors, antivirals, and fungicides.
Chemical Identity & Structural Analysis[1][2]
This molecule combines an electron-deficient 2-nitrobenzoyl moiety with an electron-withdrawing 2,4-difluoroaniline ring. The resulting amide bond is deactivated, requiring specific conditions for downstream cyclization.
| Property | Specification |
| IUPAC Name | N-(2,4-difluorophenyl)-2-nitrobenzamide |
| Molecular Formula | C₁₃H₈F₂N₂O₃ |
| Molecular Weight | 278.21 g/mol |
| CAS Number | Not widely indexed (Precursor to CAS 724736-83-8) |
| SMILES | O=c1ccccc1C(=O)Nc2ccc(F)cc2F |
| Appearance | Pale yellow to yellow crystalline solid |
| Solubility | DMSO, DMF, Ethyl Acetate, Dichloromethane; Insoluble in Water |
Structural Conformation & Sterics
-
Ortho-Nitro Effect: The nitro group at the ortho position of the benzoyl ring creates steric bulk, twisting the amide bond out of planarity with the phenyl ring. This "pre-organization" is energetically favorable for downstream cyclization reactions.
-
Difluoro Substitution: The 2,4-difluoro substitution pattern on the aniline ring increases metabolic stability (blocking oxidative metabolism at the 4-position) and enhances lipophilicity (
), facilitating membrane permeability in bioactive analogs.
Synthetic Pathway (Schotten-Baumann Protocol)
The most robust synthesis route utilizes a nucleophilic acyl substitution between 2-nitrobenzoyl chloride and 2,4-difluoroaniline .
Reaction Logic
-
Acyl Halide Activation: The carboxylic acid is converted to the acid chloride to increase electrophilicity.
-
Base Scavenger: A non-nucleophilic base (Triethylamine or Diisopropylethylamine) is required to neutralize the HCl byproduct, driving the equilibrium forward.
-
Temperature Control: The reaction is exothermic; maintaining
prevents the formation of di-acylated byproducts.
Step-by-Step Protocol
Reagents:
-
2-Nitrobenzoyl chloride (1.0 equiv)
-
2,4-Difluoroaniline (1.0 equiv)
-
Triethylamine (TEA) (1.2 equiv)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Preparation: Dissolve 2,4-difluoroaniline (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under nitrogen atmosphere. Add TEA (12 mmol).
-
Addition: Cool the solution to
using an ice bath. Dropwise add a solution of 2-nitrobenzoyl chloride (10 mmol) in DCM (10 mL) over 15 minutes. -
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) until the aniline spot disappears.
-
Workup (Self-Validating):
-
Wash organic layer with 1M HCl (removes unreacted aniline).
-
Wash with Sat. NaHCO₃ (removes unreacted acid/hydrolyzed chloride).
-
Wash with Brine , dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or Toluene to yield yellow needles.
Reaction Scheme Visualization
Figure 1: Schotten-Baumann condensation pathway for the synthesis of the target amide.
Downstream Utility: The "Nitro-Reduction" Strategy
The primary value of N-(2,4-difluorophenyl)-2-nitrobenzamide is as a masked scaffold . The nitro group acts as a stable precursor to an amine, which is then used to close a heterocyclic ring.
Critical Transformation: Reduction to Amine
-
Target: 2-amino-N-(2,4-difluorophenyl)benzamide (CAS 724736-83-8 ).[1]
-
Method: Hydrogenation (
, Pd/C) or Chemical Reduction ( or ). -
Significance: This amino-amide is the immediate precursor to Quinazolin-4(3H)-ones via condensation with aldehydes or orthoesters.
Application in Drug Discovery
Quinazolinones derived from this scaffold are privileged structures in:
-
Kinase Inhibition: Targeting EGFR or VEGFR pathways (common in oncology).
-
Antivirals: Non-nucleoside inhibitors targeting viral polymerases.
-
Fungicides: Succinate dehydrogenase inhibitors (SDHI) often utilize fluorinated benzamide motifs.
Figure 2: The "Masked Scaffold" strategy converting the nitro-amide into bioactive heterocycles.
Analytical Characterization (Expected Data)
To validate the synthesis of N-(2,4-difluorophenyl)-2-nitrobenzamide, researchers should verify the following spectral signatures.
1H-NMR (400 MHz, DMSO-d6)
-
Amide Proton (-NH-): Singlet, deshielded,
ppm. -
Nitro-Aromatic Ring:
-
H-3 (ortho to nitro): Doublet,
ppm. -
H-6 (ortho to carbonyl): Doublet,
ppm. -
H-4, H-5: Multiplets,
ppm.
-
-
Fluoro-Aromatic Ring:
-
Distinct multiplets due to H-F coupling (
), typically ppm.
-
IR Spectroscopy (ATR)
-
N-H Stretch:
(Medium). -
C=O Stretch (Amide I):
(Strong). -
NO₂ Stretches:
-
Asymmetric:
. -
Symmetric:
.
-
Safety & Handling
-
Explosion Hazard: Like many nitro-aromatics, this compound may possess high energy. Avoid heating the dry solid above its melting point or subjecting it to shock/friction.
-
Toxicity: Fluorinated anilines (metabolites) are potential hepatotoxins. Handle in a fume hood with nitrile gloves.
-
Storage: Store in a cool, dry place away from strong reducing agents (hydrides) and strong bases.
References
-
MDPI Molbank. (2024). Structure of N-(2,4-difluorophenyl)-2-fluorobenzamide (Analogous Structure Analysis). [Link][2][3][4][5][6]
-
PubChem. (2025).[7] 2-nitrobenzoyl chloride (Precursor Data).[4][7] [Link]
-
AB Enterprises. (2025). Commercial availability of 2-amino-N-(2,4-difluorophenyl)benzamide (CAS 724736-83-8).[1] [Link]
-
Organic Syntheses. (1923). Synthesis of p-Nitrobenzoyl Chloride (General Acid Chloride Protocol). Org.[8][2][5][7][9] Synth. 1923, 3,[5] 75. [Link]
Sources
- 1. abenterprisesindia.com [abenterprisesindia.com]
- 2. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitro-benzoate - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. WO2007072679A1 - Process for producing 2,4-difluoronitrobenzene - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. 2-Nitrobenzoyl chloride | C7H4ClNO3 | CID 11875 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CA2821517A1 - Process for producing nitrobenzoyl chloride - Google Patents [patents.google.com]
- 9. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines [mdpi.com]
